Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-leu-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-leu-NH2 is a peptide molecule composed of 19 amino acids and is abbreviated as PGRGLGQWAVGLFLF-NH2. It is a natural occurring peptide that has been studied extensively in the scientific and medical fields for its various applications. This peptide has been found to have a wide range of biological activities and has been used in various research studies and applications.

科学的研究の応用

Prostate Cancer Theranostics

“[D-Phe12,Leu14]-Bombesin” is used in the field of prostate cancer theranostics . It targets Gastrin-Releasing Peptide Receptors (GRPRs), which are overexpressed in many cancers, including prostate cancer . Different bombesin analogs have been radiolabeled and used for imaging diagnosis, staging, evaluation of biochemical recurrence, and assessment of metastatic disease in patients with prostate cancer .

Imaging Diagnosis

The compound is used in imaging diagnosis . It has been radiolabeled and used for imaging diagnosis, staging, evaluation of biochemical recurrence, and assessment of metastatic disease in patients with prostate cancer .

Evaluation of Biochemical Recurrence

“[D-Phe12,Leu14]-Bombesin” is used in the evaluation of biochemical recurrence . It has been radiolabeled and used for imaging diagnosis, staging, evaluation of biochemical recurrence, and assessment of metastatic disease in patients with prostate cancer .

Assessment of Metastatic Disease

The compound is used in the assessment of metastatic disease . It has been radiolabeled and used for imaging diagnosis, staging, evaluation of biochemical recurrence, and assessment of metastatic disease in patients with prostate cancer .

Targeting Gastrin-Releasing Peptide Receptors (GRPRs)

“[D-Phe12,Leu14]-Bombesin” targets Gastrin-Releasing Peptide Receptors (GRPRs), which are overexpressed in many cancers . This makes it an attractive target for cancer diagnosis and therapy .

Research & Development

The compound is used for research and development . It is not intended for medicinal, household, or other uses .

作用機序

Target of Action

[D-Phe12,Leu14]-Bombesin, also known as PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2, is a synthetic peptide analogue of the naturally occurring hormone bombesin. The primary targets of this compound are the bombesin receptors, which are a group of G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including the regulation of appetite, metabolism, and gut motility .

Mode of Action

The compound interacts with its targets by binding to the bombesin receptors. The D-Phe12 and Leu14 substitutions enhance the compound’s binding affinity and selectivity towards these receptors . Upon binding, it triggers a cascade of intracellular events, leading to the activation of various signaling pathways .

Biochemical Pathways

The activation of bombesin receptors by [D-Phe12,Leu14]-Bombesin influences several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol, which further regulate calcium signaling and protein kinase C activity . The compound’s action also affects the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of [D-Phe12,Leu14]-Bombesin involves its Absorption, Distribution, Metabolism, and Excretion (ADME). The compound, being a peptide, is typically administered via injection, ensuring its absorption into the bloodstream . Its distribution in the body is influenced by its affinity for bombesin receptors. The metabolism of the compound is primarily carried out by peptidases, and it is excreted via the kidneys . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The binding of [D-Phe12,Leu14]-Bombesin to bombesin receptors results in a range of molecular and cellular effects. These include the mobilization of intracellular calcium, activation of protein kinases, and modulation of gene expression . At the physiological level, these molecular events translate into effects such as the regulation of appetite and metabolism, modulation of gut motility, and potentially, the inhibition of cancer cell growth .

Action Environment

The action, efficacy, and stability of [D-Phe12,Leu14]-Bombesin are influenced by various environmental factors. These include the physiological state of the individual (such as health status, age, and gender), the presence of other bioactive molecules, and the specific characteristics of the target cells (such as the expression level of bombesin receptors) . Furthermore, factors like pH and temperature can affect the stability of the compound .

特性

IUPAC Name |

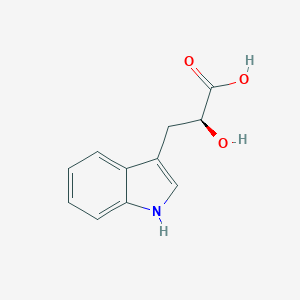

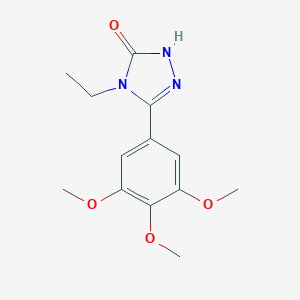

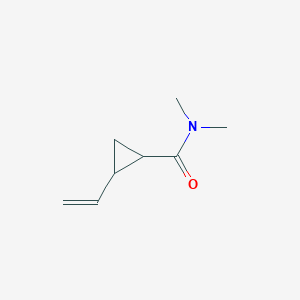

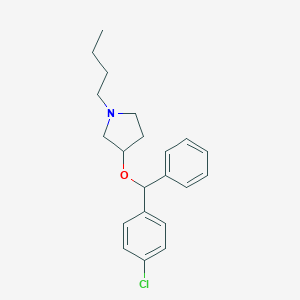

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGHKRYOBBMXGB-TVXZQRGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H114N22O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1611.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[D-Phe12,Leu14]-Bombesin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)

![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)